(Ethynylsulfanyl)ethyne
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Overview
Description
(Ethynylsulfanyl)ethyne is an organic compound characterized by the presence of both a carbon-carbon triple bond and a sulfur atom. This compound is part of the alkyne family, which is known for its carbon-carbon triple bonds. The unique combination of sulfur and alkyne functionalities makes this compound an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Preparation from Calcium Carbide: One common method involves the reaction of calcium carbide with water to produce acetylene, which can then be further reacted with sulfur-containing reagents to form (Ethynylsulfanyl)ethyne.
Dehydrohalogenation of Dihalides: Another method involves the dehydrohalogenation of vicinal dihalides using a strong base like potassium hydroxide in an alcoholic solution.
Dehalogenation of Tetrahalides: Heating tetrahalogen derivatives of alkanes with zinc dust in ethanol can also produce alkynes, including this compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned laboratory methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Oxidative Cleavage: Treatment with strong oxidizing agents like ozone or potassium permanganate can cleave the triple bond, resulting in carboxylic acids.
Deprotonation and Substitution: The compound can be deprotonated to form acetylide anions, which are excellent nucleophiles and can undergo substitution reactions with alkyl halides.
Common Reagents and Conditions
Halogens and Hydrogen Halides: Used in addition reactions.
Strong Bases: Such as potassium hydroxide for dehydrohalogenation.
Oxidizing Agents: Like ozone and potassium permanganate for oxidative cleavage.
Major Products
Haloalkenes and Geminal Dihalides: From addition reactions.
Carboxylic Acids: From oxidative cleavage.
Substituted Alkynes: From nucleophilic substitution reactions.
Scientific Research Applications
(Ethynylsulfanyl)ethyne has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (Ethynylsulfanyl)ethyne involves its ability to participate in various chemical reactions due to the presence of the carbon-carbon triple bond and the sulfur atom. The triple bond allows for addition reactions, while the sulfur atom can engage in nucleophilic and electrophilic interactions. These properties enable the compound to interact with a variety of molecular targets and pathways, making it a versatile reagent in chemical synthesis .
Comparison with Similar Compounds
Similar Compounds
(Ethynylthio)ethyne: Similar structure but with a different sulfur-containing group.
(Ethynylsulfonyl)ethyne: Contains a sulfonyl group instead of a sulfanyl group.
(Ethynylsulfinyl)ethyne: Contains a sulfinyl group.
Uniqueness
(Ethynylsulfanyl)ethyne is unique due to its specific combination of a carbon-carbon triple bond and a sulfanyl group. This combination imparts distinct reactivity patterns and makes it a valuable compound for specialized applications in organic synthesis and material science .
Properties
CAS No. |
51678-67-2 |
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Molecular Formula |
C4H2S |
Molecular Weight |
82.13 g/mol |
IUPAC Name |
ethynylsulfanylethyne |
InChI |
InChI=1S/C4H2S/c1-3-5-4-2/h1-2H |
InChI Key |
OGSVMYXRMNUVEJ-UHFFFAOYSA-N |
Canonical SMILES |
C#CSC#C |
Origin of Product |
United States |
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